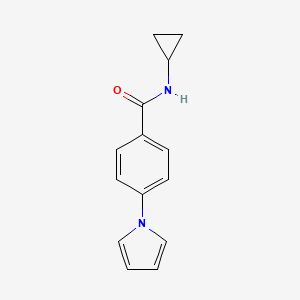
N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide
説明
N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide, also known as CPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPB is a cyclic amide that has a pyrrole ring attached to a benzene ring, and a cyclopropyl group attached to the nitrogen atom of the pyrrole ring.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide, also known as N-cyclopropyl-4-pyrrol-1-ylbenzamide:
Pharmaceutical Research
N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide: has shown potential in pharmaceutical research, particularly as a scaffold for developing new drugs. Its structure allows for modifications that can lead to compounds with various biological activities, including anti-inflammatory, analgesic, and anticancer properties . Researchers are exploring its derivatives for their ability to inhibit specific enzymes and receptors involved in disease pathways.
Antibacterial Agents
This compound has been investigated for its antibacterial properties. Studies have shown that derivatives of N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibacterial agents . Its mechanism of action often involves disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes.
Electrochemical Applications
In the field of electrochemistry, N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide and its derivatives have been used to develop novel electrochemical sensors. These sensors can detect various analytes with high sensitivity and specificity . The compound’s electroactive properties make it suitable for applications in biosensors and environmental monitoring.
Optoelectronic Devices
The compound has been utilized in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells . Its ability to form stable films and its favorable electronic properties contribute to its effectiveness in these applications. Researchers are particularly interested in its potential to improve the efficiency and stability of these devices.
Polymer Chemistry
N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide: is used as a monomer in the synthesis of conjugated polymers. These polymers exhibit unique electrochemical and optical properties, making them suitable for applications in flexible electronics, energy storage, and electrochromic devices . The compound’s structure allows for the creation of polymers with tailored properties for specific applications.
Catalysis
In catalysis, this compound has been explored as a ligand in the development of new catalytic systems. Its ability to coordinate with metal centers makes it useful in various catalytic reactions, including hydrogenation, cross-coupling, and polymerization reactions . Researchers are investigating its potential to enhance the efficiency and selectivity of these catalytic processes.
Material Science
N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide: has applications in material science, particularly in the development of advanced materials with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance the material’s strength, flexibility, and thermal stability . These materials have potential uses in aerospace, automotive, and construction industries.
Biological Imaging
The compound has been studied for its potential in biological imaging applications. Its derivatives can be used as fluorescent probes for imaging cellular structures and processes . The compound’s ability to selectively bind to specific biomolecules makes it a valuable tool for researchers studying cellular dynamics and disease mechanisms.
作用機序
Target of Action
Similar compounds have been found to inhibit enzymes such as enoyl acp reductase and dhfr .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell growth and glucose uptake .
Result of Action
Similar compounds have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
特性
IUPAC Name |
N-cyclopropyl-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(15-12-5-6-12)11-3-7-13(8-4-11)16-9-1-2-10-16/h1-4,7-10,12H,5-6H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPXMYNJQGMBNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601329732 | |
| Record name | N-cyclopropyl-4-pyrrol-1-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819806 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide | |
CAS RN |
439097-46-8 | |
| Record name | N-cyclopropyl-4-pyrrol-1-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



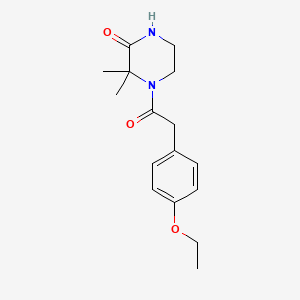
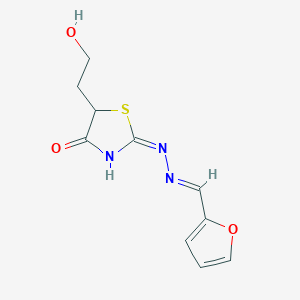
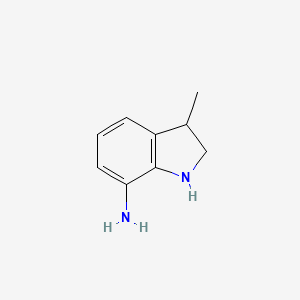
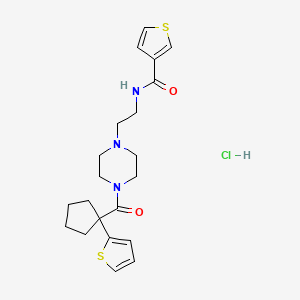
![5-(4-fluorobenzyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2438339.png)
![4-(3-chloro-2-fluorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2438340.png)
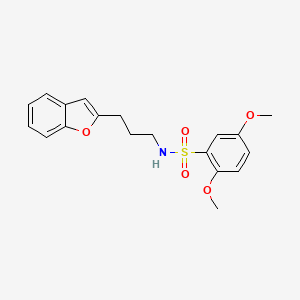
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2438342.png)
![N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2438344.png)
![N-(2-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2438346.png)
![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2-chloroacetate](/img/structure/B2438349.png)
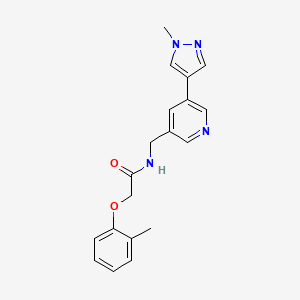

![Ethyl 4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}benzoate](/img/structure/B2438356.png)